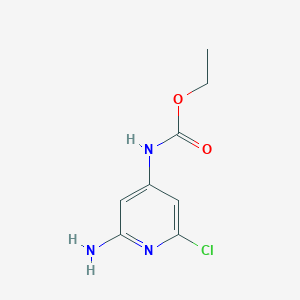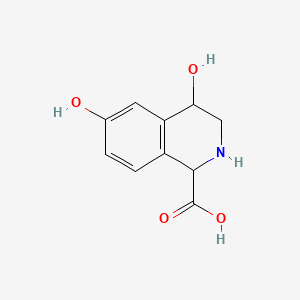
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core with hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 1.
準備方法
The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . In this method, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization. This classical method is widely used for synthesizing the tetrahydroisoquinoline core .
化学反応の分析
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydroisoquinoline derivatives .
科学的研究の応用
This compound has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of natural products and synthetic pharmaceuticals . In biology and medicine, it has been evaluated as a potent inhibitor of influenza virus polymerase acidic (PA) endonuclease domain . Additionally, it has shown potential as a peripheral catechol-O-methyltransferase inhibitor, which is relevant for the treatment of Parkinson’s disease . In the industry, it is used in the development of novel therapeutic candidates for various diseases .
作用機序
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain, it interferes with the viral replication process . As a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby enhancing their availability in the brain . These interactions highlight the compound’s potential therapeutic effects in treating viral infections and neurodegenerative diseases.
類似化合物との比較
4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns and functional groups. The presence of hydroxyl groups at positions 4 and 6 in this compound makes it unique and contributes to its specific biological activities .
特性
CAS番号 |
23842-54-8 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-5-1-2-6-7(3-5)8(13)4-11-9(6)10(14)15/h1-3,8-9,11-13H,4H2,(H,14,15) |
InChIキー |
MEIKIYLBAAEQJC-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)O)C(N1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid](/img/structure/B14692609.png)

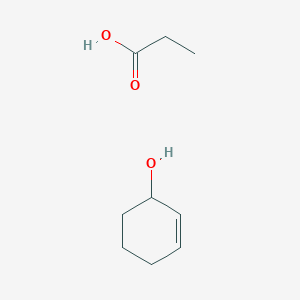
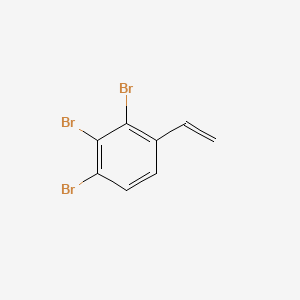

![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

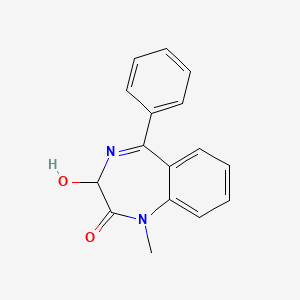
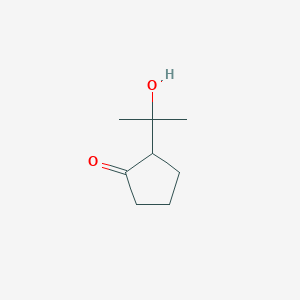
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
